molecular formula C24H24N2O6 B12503157 (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B12503157
M. Wt: 436.5 g/mol
InChI Key: DSGCPQRUOSTFEF-UHFFFAOYSA-N
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Description

(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an allyloxycarbonyl (Alloc) protecting group. These structural elements contribute to its versatility and functionality in synthetic chemistry and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of Protecting Groups: The fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups are introduced using standard protecting group chemistry. This involves the reaction of the pyrrolidine derivative with Fmoc-Cl and Alloc-Cl under basic conditions.

    Final Coupling and Deprotection: The final step involves coupling the protected pyrrolidine derivative with the carboxylic acid moiety, followed by selective deprotection of the Fmoc and Alloc groups under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes, altering their conformation, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.

    (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: A derivative with a methoxycarbonyl group instead of an allyloxycarbonyl group.

Uniqueness

The uniqueness of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((allyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both Fmoc and Alloc protecting groups. These features make it a valuable intermediate in the synthesis of complex molecules and a versatile tool in biochemical research.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCPQRUOSTFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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